molecular formula C6H13NO2 B14744642 Methyl diethylcarbamate CAS No. 4652-44-2

Methyl diethylcarbamate

Cat. No.: B14744642
CAS No.: 4652-44-2
M. Wt: 131.17 g/mol
InChI Key: VAGMFMWZIMXAGK-UHFFFAOYSA-N
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Description

Methyl diethylcarbamate is an organic compound with the molecular formula C₆H₁₃NO₂. It is a carbamate ester derived from carbamic acid, where the hydrogen atoms are replaced by methyl and diethyl groups. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl diethylcarbamate can be synthesized through the reaction of diethylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which neutralizes the hydrochloric acid formed during the reaction. The general reaction is as follows:

Diethylamine+Methyl chloroformateMethyl diethylcarbamate+Hydrochloric acid\text{Diethylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{Hydrochloric acid} Diethylamine+Methyl chloroformate→Methyl diethylcarbamate+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound often involves continuous flow systems to ensure efficient and safe synthesis. The use of phosgene-free methods, such as the reaction with dimethyl carbonate, is also explored to minimize the risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: Methyl diethylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form diethylamine and methanol.

    Oxidation: Oxidizing agents can convert this compound into corresponding carbamic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl or diethyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Diethylamine and methanol.

    Oxidation: Carbamic acid derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl diethylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl diethylcarbamate involves its interaction with biological molecules. It can inhibit enzymes by forming stable complexes with metal ions, which are essential cofactors for enzymatic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Methyl dimethylcarbamate: Similar structure but with two methyl groups instead of diethyl groups.

    Ethyl diethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: Methyl diethylcarbamate is unique due to its specific combination of methyl and diethyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals makes it particularly useful in various applications, including agriculture and medicine .

Properties

CAS No.

4652-44-2

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl N,N-diethylcarbamate

InChI

InChI=1S/C6H13NO2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3

InChI Key

VAGMFMWZIMXAGK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC

Origin of Product

United States

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